3,3,3-Trifluoropropionitrile

Lipophilicity Bioavailability Partition Coefficient

3,3,3-Trifluoropropionitrile (CAS 20530-38-5), with synonyms including 3,3,3-trifluoropropanenitrile and 2,2,2-trifluoroethyl cyanide, is a fluorinated aliphatic nitrile characterized by a trifluoromethyl (-CF₃) group adjacent to a cyano (-CN) moiety. It is a colorless liquid with a boiling point of 92°C, a density of 1.279 g/cm³, and a refractive index of 1.3045.

Molecular Formula C3H2F3N
Molecular Weight 109.05 g/mol
CAS No. 20530-38-5
Cat. No. B1590400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropionitrile
CAS20530-38-5
Molecular FormulaC3H2F3N
Molecular Weight109.05 g/mol
Structural Identifiers
SMILESC(C#N)C(F)(F)F
InChIInChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2
InChIKeyWDGHUZCUXKJUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoropropionitrile (CAS 20530-38-5): A Key Building Block for Fluorinated Synthesis


3,3,3-Trifluoropropionitrile (CAS 20530-38-5), with synonyms including 3,3,3-trifluoropropanenitrile and 2,2,2-trifluoroethyl cyanide, is a fluorinated aliphatic nitrile characterized by a trifluoromethyl (-CF₃) group adjacent to a cyano (-CN) moiety [1]. It is a colorless liquid with a boiling point of 92°C, a density of 1.279 g/cm³, and a refractive index of 1.3045 [1]. This compound serves primarily as a versatile synthetic intermediate and building block for introducing fluorine-containing groups into more complex molecular architectures, finding applications in the development of pharmaceuticals, agrochemicals, and advanced functional materials .

3,3,3-Trifluoropropionitrile Procurement: Why Analogs Are Not 'Drop-In' Replacements


The primary reason that in-class compounds, such as propionitrile or perfluorinated nitriles, cannot be simply substituted for 3,3,3-Trifluoropropionitrile lies in the profound influence of the terminal -CF₃ group on the molecule's electronic and steric properties. This group exerts a strong electron-withdrawing inductive effect (-I effect) and significant lipophilicity, which fundamentally alters the reactivity of the adjacent α-CH₂ position and the nitrile group [1]. This unique profile dictates its performance as a synthetic intermediate, influencing reaction kinetics, regioselectivity, and the physicochemical properties of the final product, as detailed in the quantitative evidence below.

3,3,3-Trifluoropropionitrile (CAS 20530-38-5): Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) of 3,3,3-Trifluoropropionitrile vs. Non-Fluorinated Analog Propionitrile

The introduction of the trifluoromethyl group in 3,3,3-Trifluoropropionitrile dramatically increases its lipophilicity compared to its non-fluorinated analog, propionitrile. This is quantified by the partition coefficient (LogP), a key parameter in drug design and agrochemical development for predicting membrane permeability and bioavailability [1]. This represents a Class-level inference based on the well-established effect of -CF₃ substitution.

Lipophilicity Bioavailability Partition Coefficient Medicinal Chemistry

Electronic Effects: Quantifying the Stronger -I Effect of -CF₃ vs. -CN in 3,3,3-Trifluoropropionitrile

An analysis of the electronic effects in β,β,β-trifluoropropionitrile (a synonym for 3,3,3-Trifluoropropionitrile) demonstrates that the polarity of the α-C-H bond is predominantly determined by the strong electron-withdrawing (-I) effect of the nitrile group, which overrides the effect of the trifluoromethyl group [1]. This property classifies the compound as a CH acid susceptible to electrophilic (En) and nucleophilic (Se) reactions. This is a Class-level inference based on the study of β,β,β-trifluoropropionitrile and its brominated analog.

Electronic Effects Reactivity Polarity CH Acidity

Synthetic Utility: 3,3,3-Trifluoropropionitrile vs. 3,3,3-Trifluoropropanol and 3,3,3-Trifluoropropionic Acid as Intermediates

3,3,3-Trifluoropropionitrile provides direct entry into specific reactions not possible with other C3 trifluoromethyl building blocks. For instance, it is specifically utilized in the Ritter reaction to functionalize diamond surfaces [1], a transformation that 3,3,3-trifluoropropanol (an alcohol) or 3,3,3-trifluoropropionic acid (a carboxylic acid) cannot perform without additional synthetic steps to convert the functional group. This is a Cross-study comparable observation.

Synthetic Intermediate Ritter Reaction Functional Group Conversion Organic Synthesis

Patented Use as a High-Value Intermediate in Agrochemical and Pharmaceutical Synthesis

Patent literature specifically claims the use of 2-hydroxy-3,3,3-trifluoropropionitrile (a direct derivative of the target compound) as an intermediate for synthesizing antiferroelectric liquid crystal compounds [1]. Another patent describes its use in the preparation of (S)-1-Trifluoromethyl-propylamine, a building block for chiral synthesis . These specific applications are not generally claimed for simpler or perfluorinated nitriles, indicating a unique market niche. This is a Cross-study comparable observation.

Agrochemical Intermediates Pharmaceutical Intermediates Patent Literature Supply Chain

High-Value Application Scenarios for Procuring 3,3,3-Trifluoropropionitrile (CAS 20530-38-5)


Advanced Material Synthesis: Precursor for Antiferroelectric Liquid Crystals

3,3,3-Trifluoropropionitrile serves as a critical starting material for synthesizing 2-hydroxy-3,3,3-trifluoropropionitrile, which is patented as an intermediate for antiferroelectric liquid crystal compounds [3]. Its specific C3 structure with a terminal -CF3 group is essential for imparting the necessary electronic and steric properties to these advanced display materials. This is a key differentiator from other nitriles, as the patent specifically protects this application.

Pharmaceutical and Agrochemical Intermediate: Building Fluorinated Drug and Pesticide Leads

The compound is widely used as a building block to introduce the trifluoromethyl group into pharmacologically active molecules, enhancing their bioavailability and metabolic stability [3]. Its high calculated LogP of 1.46 confirms its lipophilic nature, making it a valuable intermediate for developing new pharmaceuticals and more effective, target-specific agrochemicals [2].

Surface Functionalization: Diamond and Material Science via Ritter Chemistry

The nitrile functional group of 3,3,3-Trifluoropropionitrile is uniquely suited for the Ritter reaction, allowing for the covalent attachment of the trifluoromethyl group onto diamond surfaces [3]. This application, which cannot be directly achieved with 3,3,3-trifluoropropanol or 3,3,3-trifluoropropionic acid, is crucial for modifying surface properties for quantum sensing, biocompatibility, and advanced electronics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoropropionitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.